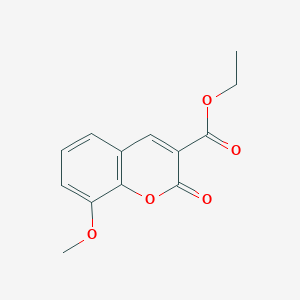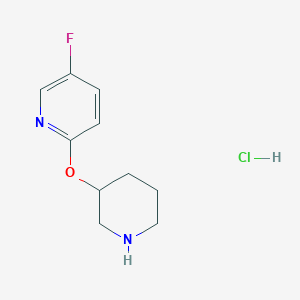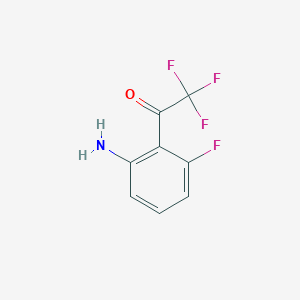
1-(2-Amino-6-fluorophenyl)-2,2,2-trifluoroethanone
Vue d'ensemble
Description
The compound "1-(2-Amino-6-fluorophenyl)-2,2,2-trifluoroethanone" is a fluorinated aromatic compound that is of interest due to its potential applications in the synthesis of advanced materials, such as fluorinated polyimides. These materials are known for their excellent thermal stability, low dielectric constants, and good mechanical properties, making them suitable for use in various high-performance applications.
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds involves multiple steps, including nucleophilic substitution reactions, catalytic reductions, and coupling reactions. For instance, the synthesis of a similar compound, 1,1-bis(4-aminophenyl)-1-(3-trifluoromethylphenyl)-2,2,2-trifluoroethane (6FDAM), was achieved through a simple procedure and used to prepare fluorinated polyimides . Another related compound, 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene, was prepared through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride followed by catalytic reduction . These methods could potentially be adapted for the synthesis of "1-(2-Amino-6-fluorophenyl)-2,2,2-trifluoroethanone".
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is characterized by the presence of fluorine atoms or trifluoromethyl groups attached to the aromatic rings. These substituents significantly influence the physical and chemical properties of the compounds. For example, the crystal structure of a related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and the presence of intramolecular hydrogen bonding .
Chemical Reactions Analysis
Fluorinated aromatic compounds can undergo various chemical reactions, including imidization when reacted with aromatic tetracarboxylic dianhydrides to form polyimides . These reactions are typically carried out using a two-stage process involving the formation of poly(amic acid) precursors followed by thermal or chemical imidization.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated polyimides derived from compounds similar to "1-(2-Amino-6-fluorophenyl)-2,2,2-trifluoroethanone" include good solubility in polar organic solvents, low moisture adsorption, low dielectric constants, and high thermal stability . These properties are attributed to the fluorinated groups in the molecular structure, which reduce the polarizability and enhance the material's performance in electronic applications. Additionally, the presence of fluorine atoms can lead to lower dielectric constants and water uptake, which are desirable features in materials used for electronic insulation.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Screening
1-(2-Amino-6-fluorophenyl)-2,2,2-trifluoroethanone has been utilized in the synthesis of various compounds. A study by Bonacorso et al. (2018) describes its use in creating (Z)-4-((3-chloro-4-fluorophenyl)amino)-1,1,1-trifluorobut-3-en-2-ones and related derivatives through the O,N-exchange reaction. These compounds, when subjected to intramolecular cyclocondensation, produced a novel series of 2-alkyl(aryl)-7-chloro-6-fluoro-4-(trifluoromethyl)-quinolines. Although these new heterocycles didn't show significant results against bacteria and fungi, they represent an important step in antimicrobial research (Bonacorso et al., 2018).
Development of Arylfluoroquinolone Antibacterial Agents
In the field of medicinal chemistry, derivatives of 1-(2-Amino-6-fluorophenyl)-2,2,2-trifluoroethanone are significant. Chu et al. (1985) synthesized novel arylfluoroquinolones, characterized by a fluorine atom at the 6-position and substituted amino groups, including derivatives of 1-(2-Amino-6-fluorophenyl)-2,2,2-trifluoroethanone. These compounds were found to possess excellent in vitro potency and in vivo efficacy as antibacterial agents (Chu et al., 1985).
Optical and Dielectric Properties in Polymer Chemistry
The compound has also found applications in polymer chemistry. Tao et al. (2009) synthesized multifluoromethyl-substituted aromatic diamines, including derivatives of 1-(2-Amino-6-fluorophenyl)-2,2,2-trifluoroethanone, which were then used to create highly fluorinated polyimides. These polyimides exhibited good thermal stability, excellent mechanical properties, low moisture absorption, and high optical transparency, highlighting their potential in various industrial applications (Tao et al., 2009).
Wittig Olefination in Organic Chemistry
In another study, Hanamoto et al. (2003) reported the synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate from 1-(2-Amino-6-fluorophenyl)-2,2,2-trifluoroethanone and its use in Wittig olefination. This process led to the production of various 3,3,3-trifluoropropenylidene compounds, showcasing the versatility of 1-(2-Amino-6-fluorophenyl)-2,2,2-trifluoroethanone in organic synthesis (Hanamoto et al., 2003).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
1-(2-amino-6-fluorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-4-2-1-3-5(13)6(4)7(14)8(10,11)12/h1-3H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFZZYQHXMHEET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40664286 | |
| Record name | 1-(2-Amino-6-fluorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40664286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205756-56-5 | |
| Record name | 1-(2-Amino-6-fluorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40664286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-amino-6-fluorophenyl)-2,2,2-trifluoro-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Methoxyphenyl)ethynyl]pyridine](/img/structure/B3031145.png)
![5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B3031147.png)
![tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031149.png)
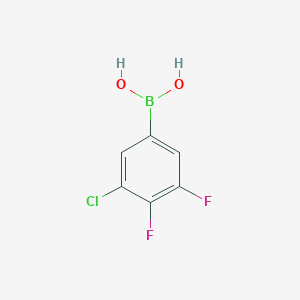


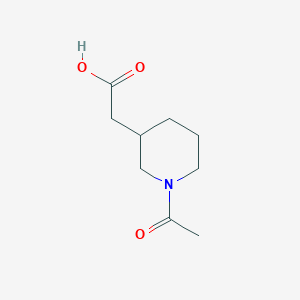
![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(4-trifluoromethyl-phenyl)-amine](/img/structure/B3031158.png)
![[3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B3031159.png)


